2-(Aminomethyl)benzonitrile hydrochloride
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Overview
Description
2-(Aminomethyl)benzonitrile hydrochloride is an organic compound with the molecular formula C8H9ClN2 and a molecular weight of 168.63 g/mol . It is a white crystalline solid that is soluble in water and commonly used in various scientific research fields . This compound is also known by other names such as 2-cyanobenzylamine hydrochloride and is an important intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions .
Pharmacokinetics
It’s known that the compound has a molecular weight of 16862 g/mol , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Given its potential interactions with various enzymes and receptors, it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Aminomethyl)benzonitrile hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Aminomethyl)benzonitrile hydrochloride involves the reaction of 2-nitrobenzonitrile with zinc dust in a hydrochloric acid medium. This reduction process converts the nitro group to an amino group, resulting in the formation of 2-(Aminomethyl)benzonitrile, which is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves similar reduction reactions but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitriles or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamines or benzamides.
Scientific Research Applications
2-(Aminomethyl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanobenzylamine hydrochloride
- 4-(Aminomethyl)benzonitrile hydrochloride
- 2-(Aminomethyl)benzoic acid hydrochloride
Uniqueness
2-(Aminomethyl)benzonitrile hydrochloride is unique due to its specific structural features, such as the presence of both amino and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis . Compared to similar compounds, it offers a balanced combination of reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-(aminomethyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4H,5,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZAONDDEHFWOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641077 |
Source
|
Record name | 2-(Aminomethyl)benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134529-25-1 |
Source
|
Record name | 2-(Aminomethyl)benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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